Cas no 959239-10-2 (1-(6-Bromopyridin-2-yl)piperidin-3-ol)

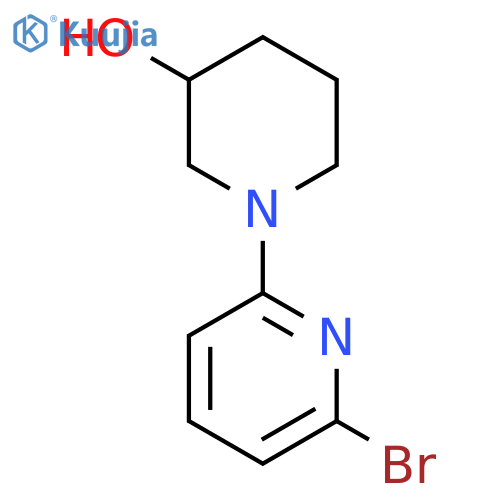

959239-10-2 structure

商品名:1-(6-Bromopyridin-2-yl)piperidin-3-ol

CAS番号:959239-10-2

MF:C10H13BrN2O

メガワット:257.127021551132

CID:2166770

1-(6-Bromopyridin-2-yl)piperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 1-(6-Bromopyridin-2-yl)piperidin-3-ol

- AB54304

- 6-(PIPERIDIN-3-OL)-2-BROMOPYRIDINE

- 6-(piperidin-3-ol)-2-bromopyridine, AldrichCPR

-

- インチ: 1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2

- InChIKey: INBUDHUQWUBOTL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=N1)N1CCCC(C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 191

- トポロジー分子極性表面積: 36.4

1-(6-Bromopyridin-2-yl)piperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-250mg |

1-(6-Bromopyridin-2-yl)piperidin-3-ol |

959239-10-2 | 98% | 250mg |

¥2131.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-1g |

1-(6-Bromopyridin-2-yl)piperidin-3-ol |

959239-10-2 | 98% | 1g |

¥4958.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-5g |

1-(6-Bromopyridin-2-yl)piperidin-3-ol |

959239-10-2 | 98% | 5g |

¥16061.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-100mg |

1-(6-Bromopyridin-2-yl)piperidin-3-ol |

959239-10-2 | 98% | 100mg |

¥1083.00 | 2024-04-23 |

1-(6-Bromopyridin-2-yl)piperidin-3-ol 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

959239-10-2 (1-(6-Bromopyridin-2-yl)piperidin-3-ol) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量